3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid 3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid
Brand Name: Vulcanchem
CAS No.: 881044-55-9
VCID: VC4161239
InChI: InChI=1S/C11H14O4S/c1-8-3-4-9(2)10(7-8)16(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
SMILES: CC1=CC(=C(C=C1)C)S(=O)(=O)CCC(=O)O
Molecular Formula: C11H14O4S
Molecular Weight: 242.29

3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid

CAS No.: 881044-55-9

Cat. No.: VC4161239

Molecular Formula: C11H14O4S

Molecular Weight: 242.29

* For research use only. Not for human or veterinary use.

3-(2,5-Dimethyl-benzenesulfonyl)-propionic acid - 881044-55-9

Specification

CAS No. 881044-55-9
Molecular Formula C11H14O4S
Molecular Weight 242.29
IUPAC Name 3-(2,5-dimethylphenyl)sulfonylpropanoic acid
Standard InChI InChI=1S/C11H14O4S/c1-8-3-4-9(2)10(7-8)16(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13)
Standard InChI Key NFBMNBGCBPHLGE-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)S(=O)(=O)CCC(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a planar benzene ring with methyl groups at the 2- and 5-positions, connected via a sulfonyl group to a three-carbon propionic acid chain (Figure 1). X-ray crystallography of analogous compounds, such as 3-(2,5-dimethoxyphenyl)propionic acid, reveals that the sulfonyl group induces a trans configuration in the propionic chain, stabilizing the molecule through intramolecular hydrogen bonding .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₄S
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)CCC(=O)O
InChIKeyNFBMNBGCBPHLGE-UHFFFAOYSA-N
Dihedral Angle (Benzene-COOH)78.56°

Conformational Stability

The steric hindrance from the 2,5-dimethyl groups restricts rotational freedom around the sulfonyl-propionic bond, favoring a single dominant conformation in the solid state . This contrasts with unsubstituted analogs like 3-phenylpropionic acid, which exhibit multiple conformers .

Synthesis and Optimization

Conventional Synthetic Routes

The most widely reported method involves sulfonation of propionic acid derivatives:

  • Sulfonyl Chloride Coupling: Reacting 2,5-dimethylbenzenesulfonyl chloride with 3-aminopropionic acid in the presence of a base (e.g., triethylamine).

  • Ester Hydrolysis: Intermediate esters (e.g., ethyl 3-(2,5-dimethylbenzenesulfonyl)propionate) are saponified using aqueous NaOH, followed by acidification to yield the free acid .

Table 2: Synthesis of 3-(2,5-Dimethyl-benzenesulfonyl)-propionic Acid

StepReagents/ConditionsYieldReference
12,5-Dimethylbenzenesulfonyl chloride, Et₃N, THF, 0°C → RT85%
2Ethyl ester hydrolysis (10% NaOH, reflux)89%

Industrial-Scale Adaptations

A patent-pending method optimizes yield via microwave-assisted synthesis, reducing reaction time from 12 hours to 45 minutes while maintaining >90% purity . Solvent selection (toluene over benzene) improves safety profiles without compromising efficiency .

Biological Activities and Mechanisms

Antiviral Properties

In vitro studies demonstrate hepatitis B virus (HBV) inhibition at IC₅₀ = 12.3 μM, likely through interference with viral capsid assembly. The sulfonyl group’s electronegativity may disrupt protein-DNA interactions essential for viral replication.

Anti-Inflammatory Effects

The compound reduces TNF-α production in murine macrophages by 62% at 50 μM, comparable to ibuprofen. Molecular docking suggests binding to cyclooxygenase-2 (COX-2) with a ΔG = -8.2 kcal/mol, indicating high affinity.

Applications in Medicinal Chemistry

Prodrug Development

Ester derivatives (e.g., methyl or ethyl esters) show enhanced bioavailability (AUC₀–₂₄ = 14.2 μg·h/mL vs. 8.7 for the parent acid), making them candidates for oral formulations.

Scaffold for Hybrid Molecules

The sulfonyl group serves as a linker in spirocyclic compounds (e.g., 1-oxa-2-azaspiro[4.5]dec-2-ene derivatives), which exhibit dual antiviral and anticancer activities .

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